molecular formula C10H8N2O2 B3105855 2-Methylquinoxaline-6-carboxylic acid CAS No. 155439-35-3

2-Methylquinoxaline-6-carboxylic acid

Cat. No.: B3105855
CAS No.: 155439-35-3
M. Wt: 188.18 g/mol
InChI Key: HNVISYCQYHXXLI-UHFFFAOYSA-N
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Future Directions

This overview aims to provide a concise yet informative analysis of 2-Methylquinoxaline-6-carboxylic acid. Researchers can use this as a starting point for further investigations . 🌟

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylquinoxaline-6-carboxylic acid can be achieved through various methods. One common approach involves the condensation reaction between isatins and sodium pyruvate under microwave-assisted conditions . This method is advantageous due to its efficiency and reduced reaction time. Another method involves the use of transition-metal-free catalysis, which is more environmentally friendly and cost-effective .

Industrial Production Methods

Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Techniques such as solvent-free reactions, the use of recyclable catalysts, and microwave-assisted synthesis are commonly utilized .

Chemical Reactions Analysis

Types of Reactions

2-Methylquinoxaline-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.

    Reduction: Reducing agents are used to convert the compound into its reduced form.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce simpler quinoxaline compounds .

Mechanism of Action

The mechanism of action of 2-Methylquinoxaline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit the activity of certain enzymes or interfere with DNA synthesis, leading to its antimicrobial and anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Methylquinoxaline-6-carboxylic acid include other quinoxaline derivatives such as quinoline, quinazoline, and cinnoline . These compounds share a similar nitrogen-containing heterocyclic structure but differ in their specific functional groups and substitution patterns.

Uniqueness

What sets this compound apart is its unique substitution pattern, which imparts distinct chemical and biological properties. For example, the presence of a carboxy function at the 6th position and a methyl group at the 2nd position can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

2-methylquinoxaline-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-6-5-11-9-4-7(10(13)14)2-3-8(9)12-6/h2-5H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNVISYCQYHXXLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C=C(C=CC2=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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